molecular formula C24H26N4O3S B6546708 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 946244-50-4

1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B6546708
CAS No.: 946244-50-4
M. Wt: 450.6 g/mol
InChI Key: ZRNPOIIGHLUBAQ-UHFFFAOYSA-N
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Description

1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.17256188 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[d]pyrimidine core with a furan moiety and a piperazine derivative. Its molecular formula is C20H22N4O2SC_{20}H_{22}N_4O_2S, with a molecular weight of 382.48 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight382.48 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro assays have shown moderate inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM .
  • Antiproliferative Effects : The compound has demonstrated potential antiproliferative activity against various cancer cell lines. Studies involving Mannich bases indicate that similar structural compounds can exhibit cytotoxic effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
  • Antioxidant Properties : The presence of the furan moiety may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress in cellular models.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound or structurally similar derivatives:

Case Study 1: COX-II Inhibition

A recent study evaluated various pyrazole derivatives as COX-II inhibitors. Among them, compounds similar to our target exhibited significant selectivity and potency compared to standard drugs like Celecoxib . The most potent derivative showed an IC50 value of 0.52 μM against COX-II.

Case Study 2: Anticancer Activity

Research on Mannich bases has highlighted their diverse biological activities, including anticancer properties. For instance, derivatives with structural similarities to our compound displayed notable cytotoxicity against HeLa cells with IC50 values significantly lower than those of conventional chemotherapeutics .

Case Study 3: Antioxidant Activity

Studies have indicated that compounds containing furan rings often exhibit robust antioxidant activities. This is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c29-22(27-13-11-26(12-14-27)18-6-2-1-3-7-18)17-32-23-20-9-4-10-21(20)28(24(30)25-23)16-19-8-5-15-31-19/h1-3,5-8,15H,4,9-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNPOIIGHLUBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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